molecular formula C16H13IO3 B1323968 4-Ethoxycarbonyl-4'-iodobenzophenone CAS No. 890098-49-4

4-Ethoxycarbonyl-4'-iodobenzophenone

Cat. No. B1323968
CAS RN: 890098-49-4
M. Wt: 380.18 g/mol
InChI Key: OWEWJRULBDSWGD-UHFFFAOYSA-N
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Description

4-Ethoxycarbonyl-4’-iodobenzophenone is a chemical compound with the CAS Number: 890098-49-4 . It has a molecular weight of 380.18 and its IUPAC name is ethyl 4-(4-iodobenzoyl)benzoate . The compound is a white solid .


Molecular Structure Analysis

The InChI code for 4-Ethoxycarbonyl-4’-iodobenzophenone is 1S/C16H13IO3/c1-2-20-16(19)13-5-3-11(4-6-13)15(18)12-7-9-14(17)10-8-12/h3-10H,2H2,1H3 . This code provides a specific string of characters that describes the molecular structure of the compound.


Physical And Chemical Properties Analysis

4-Ethoxycarbonyl-4’-iodobenzophenone is a white solid . Unfortunately, other physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.

Scientific Research Applications

Organic Synthesis

4-Ethoxycarbonyl-4’-iodobenzophenone: is a valuable compound in organic synthesis due to its reactive iodine moiety. It can act as an electrophile in various coupling reactions, such as the Suzuki reaction, to form carbon-carbon bonds . This property is particularly useful for constructing complex organic molecules, including pharmaceuticals and polymers.

Pharmaceutical Research

In pharmaceutical research, this compound is used as a starting material for the synthesis of various drug candidates. Its structure allows for the introduction of pharmacophores through palladium-catalyzed cross-coupling reactions . This versatility makes it a staple in medicinal chemistry labs.

Material Science

4-Ethoxycarbonyl-4’-iodobenzophenone: plays a role in the development of new materials. It can be used to modify the properties of polymers and create novel copolymers with specific characteristics, such as increased thermal stability or altered electrical conductivity .

Analytical Chemistry

This compound can serve as a standard in chromatographic analysis due to its well-defined retention time. It helps in the calibration of equipment and ensures the accuracy of analytical methods used in chemical analysis .

Biochemistry

In biochemistry, 4-Ethoxycarbonyl-4’-iodobenzophenone can be utilized in the study of enzyme-catalyzed reactions. Its iodine atom can be replaced by various nucleophiles under enzymatic conditions, providing insights into reaction mechanisms .

Industrial Uses

Industrially, this compound finds applications in the synthesis of dyes and pigments. Its ability to undergo facile electrophilic substitution reactions makes it a precursor for a wide range of industrial colorants .

properties

IUPAC Name

ethyl 4-(4-iodobenzoyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13IO3/c1-2-20-16(19)13-5-3-11(4-6-13)15(18)12-7-9-14(17)10-8-12/h3-10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWEWJRULBDSWGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00641533
Record name Ethyl 4-(4-iodobenzoyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00641533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethoxycarbonyl-4'-iodobenzophenone

CAS RN

890098-49-4
Record name Ethyl 4-(4-iodobenzoyl)benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=890098-49-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-(4-iodobenzoyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00641533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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